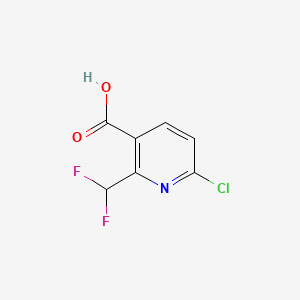

6-Chloro-2-(difluoromethyl)nicotinic acid

Description

6-Chloro-2-(difluoromethyl)nicotinic acid is a fluorinated nicotinic acid derivative characterized by a chlorine atom at the 6-position and a difluoromethyl group at the 2-position of the pyridine ring. Nicotinic acid derivatives are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, receptor agonists, and metabolic modulators. The introduction of fluorine atoms enhances bioavailability, metabolic stability, and binding affinity through electronic and steric effects . This compound has been investigated extensively in drug discovery, particularly for dyslipidemia treatment, where it acts as a potent agonist of the GPR109a receptor .

Properties

IUPAC Name |

6-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVCDYPLKCPGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719119 | |

| Record name | 6-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256794-35-0 | |

| Record name | 6-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethyl)nicotinic acid typically involves the chlorination of 2-(difluoromethyl)nicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions . The reaction can be represented as follows:

2-(difluoromethyl)nicotinic acid+Chlorinating agent→6-Chloro-2-(difluoromethyl)nicotinic acid

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chlorination methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

6-Chloro-2-(difluoromethyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Activity and Selectivity

The difluoromethyl group at the 2-position is critical for optimizing receptor binding and pharmacokinetics. Key comparisons include:

Trifluoromethyl Analogues :

- 6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 261635-83-0) exhibits reduced potency compared to the difluoromethyl derivative. In vitro studies show that replacing difluoromethyl (compound 17, EC₅₀ = 59 nM) with trifluoromethyl (compound 16) decreases activity by 3–5 fold due to increased steric bulk and altered electronic properties .

- 2-Chloro-6-trifluoromethylnicotinic acid (CAS 280566-45-2) demonstrates distinct regiochemical effects; the 2-chloro/6-trifluoromethyl substitution pattern reduces GPR109a binding affinity compared to 6-chloro-2-difluoromethyl derivatives .

Fluorochloromethyl and Fluorinated Alkyl Groups :

Positional Isomerism :

Physicochemical Properties

Biological Activity

6-Chloro-2-(difluoromethyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C7H5ClF2N2O2

- CAS Number : 1256794-35-0

- Canonical SMILES : ClC1=C(C(=C(C=N1)C(F)F)C(=O)O)N

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets. The compound is believed to act through:

- Non-covalent Interactions : These include hydrogen bonding, van der Waals forces, and π-π stacking, which may influence enzyme activity and receptor binding.

- Biochemical Pathways : It has been shown to affect various pathways involved in cellular metabolism and signal transduction, potentially altering physiological responses in cells.

Pharmacokinetics

The presence of the carboxylic acid group enhances the solubility of this compound in aqueous environments, which is crucial for its absorption and distribution in biological systems. The compound's pharmacokinetic profile suggests favorable properties for therapeutic applications, although specific studies are still needed to elucidate its complete pharmacological behavior.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its potential effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 7.81 |

| Escherichia coli | 15.62 |

| Bacillus subtilis | 15.62 |

These results suggest that the compound could be developed as a novel antimicrobial agent, particularly against resistant strains like MRSA .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

A study reported that derivatives of nicotinic acid, including this compound, showed notable cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various nicotinic acid derivatives against Gram-positive and Gram-negative bacteria. The results showed that this compound had a significant effect on Gram-positive bacteria, especially MRSA strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Cytotoxicity Testing : In vitro tests conducted on human cancer cell lines demonstrated that this compound could induce apoptosis without significant cytotoxic effects on normal cells. This selectivity is crucial for developing safer anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.